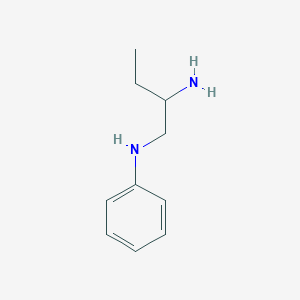

N1-phenylbutane-1,2-diamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-N-phenylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYNFWCYOVOCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Vicinal Diamines in Synthetic Organic Chemistry and Ligand Development

Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is of fundamental importance in modern chemistry for several reasons. They are prevalent in a wide array of biologically active molecules and pharmaceutical agents, making their synthesis a critical objective in medicinal chemistry. biosynth.comnih.gov Furthermore, chiral vicinal diamines have become indispensable as ligands in transition-metal catalysis and as organocatalysts, facilitating a broad spectrum of asymmetric transformations with high levels of stereocontrol. nih.govresearchgate.net

The utility of vicinal diamines stems from their ability to act as bidentate ligands, coordinating to a metal center through the lone pairs of electrons on the two nitrogen atoms. This coordination often forms a stable five-membered chelate ring, which can influence the steric and electronic environment around the metal, thereby directing the outcome of a catalytic reaction. The development of synthetic methods to access unsymmetrical vicinal diamines has expanded the toolbox for chemists, allowing for the fine-tuning of ligand properties for specific applications. nih.govacs.org Methodologies such as the hydroamination of allylic amines and multi-component reactions have emerged as powerful strategies for constructing these valuable scaffolds with high atom economy and efficiency. nih.govrsc.org

Structural Context and Isomeric Considerations of N1 Phenylbutane 1,2 Diamine Within Diamine Scaffolds

N1-phenylbutane-1,2-diamine is an unsymmetrical vicinal diamine. Its structure consists of a four-carbon butane (B89635) backbone with amino groups at the C1 and C2 positions. A phenyl group is attached to the nitrogen atom at the C1 position (N1), while the amino group at C2 is unsubstituted. This specific arrangement confers distinct chemical properties and introduces elements of chirality.

Structural Features:

Vicinal Diamine Core: The adjacent amino groups define its classification and potential as a bidentate ligand.

Unsymmetrical Substitution: The presence of a phenyl group on only one nitrogen (N1) and an ethyl group on the chiral carbon (C2) makes the molecule asymmetric. This is in contrast to symmetrically substituted diamines like N,N'-diphenylethylene-1,2-diamine (DPEN). wikipedia.org

Chirality: The carbon atom at the C2 position is a stereocenter, as it is bonded to four different groups (an amino group, an ethyl group, a -CH(NHPh)- group, and a hydrogen atom). Consequently, this compound can exist as a pair of enantiomers, (R)-N1-phenylbutane-1,2-diamine and (S)-N1-phenylbutane-1,2-diamine.

The physical and chemical properties of this compound are cataloged by various chemical suppliers. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 854459-39-5 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₆N₂ sigmaaldrich.com |

| Molecular Weight | 164.25 g/mol bldpharm.com |

| IUPAC Name | N¹-phenylbutane-1,2-diamine sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | SCYNFWCYOVOCTN-UHFFFAOYSA-N sigmaaldrich.com |

Data sourced from commercial supplier specifications.

Catalytic Applications of N1 Phenylbutane 1,2 Diamine Derived Metal Complexes

Mechanism-Oriented Investigations in N1-Phenylbutane-1,2-diamine Catalysis

Computational Mechanistic Elucidation of Reaction Pathways

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the catalytic cycles of metal complexes derived from ligands like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the methodologies applied to similar chiral diamine complexes are well-established and directly applicable. Techniques such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of catalytic reactions, allowing researchers to identify transition states, intermediates, and the rate-determining steps of a proposed catalytic cycle. bris.ac.uk

For a hypothetical reaction catalyzed by a ruthenium complex of this compound, a computational study would typically begin by modeling the precursor complex and its activation. bris.ac.uk The calculations would then trace the entire catalytic cycle, for instance, in an asymmetric hydrogenation reaction. This involves modeling the coordination of the substrate to the metal center, the migratory insertion or hydrogen transfer steps, and the final product release. By calculating the Gibbs free energy for each stationary point along the reaction coordinate, a detailed energy profile can be constructed.

These studies are crucial for understanding the origins of enantioselectivity. By comparing the transition state energies for the pathways leading to the (R) and (S) enantiomers, the preference for one over the other can be quantified. The calculations can reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate and the chiral ligand that are responsible for stereochemical control. Furthermore, computational models can help settle mechanistic ambiguities, for instance by distinguishing between inner-sphere and outer-sphere mechanisms or by assessing different potential catalyst resting states. researchgate.net The combination of experimental results with computational insights provides a powerful synergy for a comprehensive mechanistic understanding. bris.ac.uk

Influence of Ligand Structure and Metal Center on Catalytic Performance

The catalytic performance of complexes derived from this compound is intrinsically linked to the ligand's structural properties and the identity of the coordinated metal center. The ligand's architecture dictates the steric and electronic environment around the metal, which in turn influences activity, selectivity, and stability.

The this compound ligand possesses several key features:

Chiral Backbone: The stereocenters at the C1 and C2 positions of the butane (B89635) chain are fundamental for inducing chirality in the products of asymmetric reactions.

Phenyl Group: The phenyl substituent on one of the nitrogen atoms provides significant steric bulk, which can be crucial for creating an effective chiral pocket and influencing enantioselectivity. Its electronic properties can also modulate the electron density at the metal center.

Modifications to this structure, such as adding electron-donating or electron-withdrawing groups to the phenyl ring, can fine-tune the electronic properties of the catalyst. Ligands are known to play a critical role in modifying and controlling homogeneous organometallic catalysts, offering a direct way to optimize performance. bris.ac.uk

The choice of the metal center is equally critical. Different metals (e.g., Ruthenium, Rhodium, Iridium, Copper) coordinated to the same diamine ligand can lead to catalysts with vastly different reactivities and selectivities. For example, in asymmetric transfer hydrogenation of ketones, Ruthenium(II) complexes are often highly effective, while Rhodium(III) complexes might be preferred for other transformations. The metal dictates the accessible oxidation states, coordination geometries, and the fundamental steps of the catalytic cycle. mdpi.com The interplay between the ligand field and the metal's d-electron configuration can lead to different preferred reaction mechanisms. researchgate.net

The following table illustrates hypothetical data for the asymmetric hydrogenation of acetophenone, demonstrating how ligand modification and metal choice could influence catalytic outcomes based on general principles observed for similar diamine catalysts.

| Entry | Metal Center | Ligand Variation | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Ru(II) | This compound | 98 | 92 (R) |

| 2 | Rh(III) | This compound | 95 | 85 (S) |

| 3 | Ir(III) | This compound | 99 | 94 (R) |

| 4 | Ru(II) | N1-(4-methoxyphenyl)butane-1,2-diamine | 99 | 95 (R) |

| 5 | Ru(II) | N1-(4-nitrophenyl)butane-1,2-diamine | 96 | 88 (R) |

This data is illustrative and based on established principles of catalyst design.

Development of Supported or Heterogenized this compound Catalysts

While homogeneous catalysts derived from this compound offer high activity and selectivity, their separation from the reaction products can be challenging and costly, and catalyst recycling is often inefficient. To overcome these limitations, significant research effort is directed towards the immobilization or "heterogenization" of these molecular catalysts onto solid supports. nih.gov

The primary goals of heterogenization are to enhance catalyst stability, simplify product separation, and enable catalyst reuse over multiple cycles. Common strategies for immobilizing chiral diamine complexes include:

Covalent Grafting: The ligand can be chemically modified with a reactive functional group, such as a triethoxysilyl group, allowing it to be covalently bonded to the surface of an inorganic support like mesoporous silica (e.g., SBA-15) or alumina. nih.gov This method provides a robust linkage that minimizes catalyst leaching.

Polymer Support: The ligand or its metal complex can be attached to or incorporated within a polymer backbone, such as polystyrene. This can be achieved by co-polymerization of a modified ligand or by grafting onto a pre-formed polymer.

Non-covalent Immobilization: Techniques like ion-exchange or adsorption can be used to immobilize the complex onto a support, although these methods may be more susceptible to catalyst leaching compared to covalent attachment.

The development of supported catalysts requires careful optimization to ensure that the catalytic activity and enantioselectivity of the molecular complex are retained after immobilization. The nature of the support, the length and type of the linker used for attachment, and the loading of the catalyst on the surface can all impact performance. A successful heterogenized catalyst combines the advantages of high selectivity from homogeneous catalysis with the practical benefits of easy handling and recyclability typical of heterogeneous systems. nih.gov

The table below outlines potential performance metrics for a heterogenized Ru(II)-N1-phenylbutane-1,2-diamine catalyst in a model reaction, illustrating the goal of such research.

| Catalyst System | Reaction Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Metal Leaching (ppm) |

| Homogeneous Ru-Complex | 1 | 99 | 96 | - |

| Silica-Supported Ru-Complex | 1 | 98 | 95 | <1 |

| Silica-Supported Ru-Complex | 2 | 98 | 95 | <1 |

| Silica-Supported Ru-Complex | 3 | 97 | 94 | <1.5 |

| Silica-Supported Ru-Complex | 4 | 95 | 94 | <2 |

This data is illustrative of typical goals and results in catalyst heterogenization studies.

Theoretical and Computational Investigations of N1 Phenylbutane 1,2 Diamine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecular systems, offering a balance between computational cost and accuracy. For N1-phenylbutane-1,2-diamine, DFT allows for a thorough investigation of its conformational landscape, reaction pathways, and the nature of its bonding when coordinated to a metal center.

This compound is a chiral ligand derived from the parent structure of ethylenediamine. When it chelates to a metal center, such as in an octahedral complex, it forms a five-membered ring. The stereochemistry of such complexes is multifaceted. rsc.org The coordination of three this compound ligands to a metal center results in the formation of a propeller-like structure that can exist as two non-superimposable mirror images, designated as delta (Δ) and lambda (Λ) enantiomers. rsc.org

The five-membered chelate ring is not planar and adopts puckered conformations, typically described as envelope or twisted forms, to relieve steric strain. The substituents on the diamine backbone—the phenyl group at the N1 nitrogen and the ethyl group on the carbon backbone—dictate the preferred conformation of the chelate ring. DFT calculations can be employed to determine the relative energies of these different conformers, identifying the most stable geometric arrangements. The analysis involves optimizing the geometry of various possible stereoisomers and comparing their ground-state energies to predict which configurations are most likely to be observed.

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound, whether in its synthesis or its role as a ligand in catalysis. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For instance, in a catalytic cycle where a metal complex of this compound is involved, DFT can be used to model each step, such as substrate binding, insertion, and product release. Calculations can reveal the geometries of transition state structures, which are often transient and difficult to observe experimentally. nih.govscielo.br The computed activation energies for different proposed pathways allow for the determination of the most favorable reaction mechanism. researchgate.net Functionals like B3LYP are commonly used for these types of investigations. scielo.br

When this compound acts as a bidentate ligand, its two nitrogen atoms donate lone pairs of electrons to a metal center, forming coordinate covalent bonds. The nature of these bonds can be described by Ligand Field Theory and Molecular Orbital (MO) Theory. The nitrogen atoms primarily form sigma (σ) bonds with the metal's d-orbitals.

In an octahedral complex, the ligand's σ-orbitals interact with the metal's d-orbitals, causing them to split into two energy levels: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx2-y2, dz2). DFT calculations can quantify the extent of this energy splitting (Δo), which is crucial for understanding the electronic and magnetic properties of the coordination complex. Analysis of the molecular orbitals shows how the ligand-based orbitals mix with the metal-based orbitals, providing a detailed picture of the electronic structure and the degree of covalency in the metal-ligand bonds.

Molecular Modeling and Dynamics Simulations of Coordination Complexes

While DFT is excellent for static electronic properties, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of this compound coordination complexes over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the complex moves, vibrates, and interacts with its environment, such as a solvent. rsc.org

Quantum Chemical Descriptors for Predicting Reactivity and Selectivity

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors derived from the electron density. These descriptors can predict how this compound and its complexes will behave in chemical reactions. rasayanjournal.co.in Key global descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical stability.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap is associated with high hardness and low reactivity. rasayanjournal.co.in

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the ability of a molecule to act as an electrophile. rasayanjournal.co.in

Local reactivity descriptors, such as the Fukui function, can be used to identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. rasayanjournal.co.in

Table 1: Representative Quantum Chemical Descriptors

This interactive table illustrates typical quantum chemical descriptors that can be calculated using DFT to predict the reactivity of a molecule like this compound. The values are hypothetical and for illustrative purposes.

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | Chemical stability, reactivity |

| Chemical Hardness | η | Resistance to deformation |

| Electronegativity | χ | Electron-attracting power |

| Electrophilicity Index | ω | Propensity to accept electrons |

Computational Screening for Novel this compound Derivatives

The principles of DFT and the use of reactivity descriptors form the basis for the computational screening of novel derivatives of this compound. By creating a virtual library of related molecules with different substituents, researchers can perform high-throughput computational analyses to identify candidates with enhanced properties for specific applications, such as catalysis or materials science.

For example, if the goal is to design a more effective ligand for a specific catalytic reaction, derivatives can be screened based on their calculated electronic properties. Descriptors like the HOMO-LUMO gap or the charge on the coordinating nitrogen atoms can be used as criteria to select derivatives that are predicted to have better catalytic activity or selectivity. This in silico approach accelerates the discovery process by prioritizing the most promising candidates for experimental synthesis and testing, thereby saving significant time and resources.

Advanced Applications and Future Research Directions of N1 Phenylbutane 1,2 Diamine

N1-Phenylbutane-1,2-diamine as a Chiral Building Block in Advanced Organic Synthesis

Chiral vicinal diamines are fundamental building blocks in the synthesis of a wide array of biologically active compounds, chiral ligands, and organocatalysts. researchgate.netua.es this compound, with its defined stereochemistry, serves as a valuable synthon for introducing chirality into target molecules. The presence of both a primary and a secondary amine allows for differential functionalization, enabling the construction of complex molecular architectures with high stereocontrol.

The utility of chiral diamines in asymmetric synthesis is well-established. They can be incorporated into the structure of chiral auxiliaries, which temporarily attach to a substrate to direct a chemical transformation with high stereoselectivity. After the reaction, the auxiliary can be cleaved and recycled. Furthermore, this compound can be a key component in the synthesis of more elaborate chiral ligands for transition-metal-catalyzed reactions. For instance, it can be derivatized to form salen-type or phosphine-containing ligands that are effective in a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and aminations. researchgate.net

The synthesis of differentially substituted 1,2-diamines is an active area of research, with methods such as rhodium-catalyzed C-H amination offering routes to these valuable compounds. figshare.com The development of efficient synthetic routes to enantiomerically pure this compound and its derivatives is crucial for expanding their application in advanced organic synthesis.

Table 1: Representative Asymmetric Reactions Utilizing Chiral Diamine-Based Catalysts

| Reaction Type | Chiral Ligand/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | RuCl2(xylbinap)(1,2-diamine) | Alkenyl Ketone | Chiral Alcohol | >98% | kisti.re.kr |

| Asymmetric Hydrosilylation | Zinc-Diamine Complex | Acetophenone | 1-Phenylethanol | Up to 95% | kisti.re.kr |

| Asymmetric C-N Coupling | Pd-Diamine Complex | Aryl Halide | Chiral Amine | High | nih.gov |

This table presents representative data for asymmetric reactions catalyzed by complexes of chiral diamines, illustrating the potential of this compound-derived catalysts.

Exploration in Materials Science as Components of Supramolecular Assemblies or Coordination Polymers

The field of materials science has seen a surge in the development of functional materials based on the self-assembly of molecular components. This compound, with its hydrogen-bonding capabilities and potential to coordinate with metal ions, is a promising candidate for the construction of supramolecular assemblies and coordination polymers.

Supramolecular assemblies are ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The amino groups of this compound can act as hydrogen bond donors, while the phenyl ring can participate in aromatic interactions, facilitating the formation of well-defined architectures.

Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. semanticscholar.org The diamine functionality of this compound can chelate to a single metal center or bridge between multiple metal centers, leading to the formation of extended structures. researchgate.net The chirality of the ligand can be transferred to the resulting coordination polymer, potentially leading to materials with interesting chiroptical properties or applications in enantioselective separations and catalysis. For instance, coordination polymers based on 2,5-diamino-1,4-benzenedithiol have shown interesting optical and magnetic properties. rsc.org The use of flexible diamine linkers, such as 1,4-diaminobutane, has also been explored in the synthesis of coordination polymers. mdpi.com

Table 2: Examples of Coordination Polymers with Diamine Ligands

| Metal Ion | Diamine Ligand | Resulting Structure | Potential Application | Reference |

| Nickel(II) | 1,1′-(butane-1,4-diyl)diimidazole | 2D (4,4) network | Magnetic materials | nih.gov |

| Iron(II) | 1,4-diaminobutane | 2D coordination polymer | Switchable materials | mdpi.com |

| Transition Metals | 2,5-diamino-1,4-benzenedithiol | Nanospheres, Lamellar structures | Optical and magnetic materials | rsc.org |

This table highlights examples of coordination polymers formed with diamine ligands, suggesting the potential of this compound in this area.

Integration into Flow Chemistry Systems for Sustainable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. rsc.org The integration of this compound synthesis and its use in subsequent reactions into flow chemistry systems presents a promising avenue for sustainable chemical production.

The synthesis of chiral amines and their derivatives has been successfully demonstrated in continuous flow. nih.gov These systems often allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. mdpi.com A continuous flow process for generating [1.1.1]propellane, a highly reactive building block, has been developed, showcasing the ability to handle reactive intermediates safely. rsc.org

The principles of green chemistry are well-aligned with the benefits of flow chemistry. researchgate.net By minimizing reaction volumes, improving energy efficiency, and enabling the use of immobilized catalysts or reagents, flow chemistry can significantly reduce the environmental impact of chemical processes. The development of a continuous flow protocol for the synthesis of this compound would be a significant step towards a more sustainable production of this valuable chiral building block.

Design of Next-Generation this compound Ligands for Emerging Catalytic Challenges

The development of new and improved catalysts is essential for addressing emerging challenges in organic synthesis, such as the selective functionalization of C-H bonds and the development of more sustainable catalytic processes. The this compound scaffold provides a versatile platform for the design of next-generation chiral ligands.

The principles of ligand design often focus on tuning the steric and electronic properties of the ligand to achieve high activity and selectivity in a given catalytic transformation. nih.gov For this compound, modifications can be made to the phenyl group, the amino groups, or the butane (B89635) backbone. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of a metal center to which the ligand is coordinated. Steric bulk can be introduced by N-alkylation or by incorporating substituents on the phenyl ring, which can enhance enantioselectivity by creating a more defined chiral pocket around the active site.

Computational methods are increasingly being used to guide the design of new ligands. rsc.org Density Functional Theory (DFT) calculations can be used to model the structure of catalyst-substrate complexes and to predict the outcomes of catalytic reactions. This in silico approach can accelerate the discovery of new ligands with improved performance for specific catalytic challenges. The design of C2-symmetric ligands has been a particularly successful strategy in asymmetric catalysis, and this principle can be applied to the design of ligands derived from this compound. amanote.com

常见问题

Basic Research Questions

Q. What are the common synthetic pathways for N1-phenylbutane-1,2-diamine, and how do reaction conditions influence yield?

- Answer : this compound can be synthesized via alkylation of butane-1,2-diamine with phenyl halides under basic conditions (e.g., NaOH/KOH). Evidence from analogous diamines (e.g., N1,N1-diethylbenzene-1,2-diamine) shows that solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., Pd for cross-coupling) critically affect reaction efficiency. For instance, elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) reduce side reactions like oxidation .

- Key Parameters :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 70–110°C | Higher temps accelerate alkylation but risk decomposition |

| Base | NaOH, KOH | Strong bases enhance nucleophilicity of amines |

| Catalyst | None/Pd | Catalysts improve regioselectivity in aryl coupling |

Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?

- Answer : Use a combination of NMR (¹H, ¹³C, DEPT for amine protons), mass spectrometry (HRMS for molecular ion verification), and FT-IR (N-H stretching at ~3300 cm⁻¹). For stereochemical analysis, chiral HPLC or X-ray crystallography is recommended, as seen in studies of trans-cyclobutane-1,2-diamine derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Answer : Standard assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or kinase inhibition.

Evidence from trifluoromethyl-substituted diamines suggests IC₅₀ values may range from 10–100 µM depending on substituents .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Answer : Enantioselective routes often employ chiral auxiliaries or asymmetric catalysis. For example:

- Chiral Ligands : Binap-Ru complexes for hydrogenation of imine precursors.

- Organocatalysts : Proline derivatives for Mannich-type reactions.

Studies on vicinal diamines highlight the importance of steric and electronic tuning of catalysts to achieve >90% ee .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Answer : Discrepancies arise from differences in:

- Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and replicate assays.

- Compound Purity : Validate purity via HPLC (>95%) and control for degradation products.

- Assay Conditions : Standardize incubation time, serum content, and solvent (DMSO vs. aqueous buffers).

For example, cytotoxicity studies on trifluoromethyl-diamines showed IC₅₀ variations (±20%) due to DMSO concentration .

Q. How do computational methods (e.g., DFT, molecular docking) aid in understanding the structure-activity relationship (SAR) of this compound?

- Answer :

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to correlate with redox activity or nucleophilicity.

- Docking Studies : Map interactions with target proteins (e.g., DNA gyrase for antimicrobial activity).

- MD Simulations : Assess stability of ligand-receptor complexes over time.

Case studies on benzyl-substituted diamines used docking to identify key hydrogen bonds with AChE .

Data Analysis & Methodological Challenges

Q. What analytical techniques are critical for detecting degradation products of this compound under varying storage conditions?

- Answer :

- LC-MS/MS : Identify degradation byproducts (e.g., oxidized amines or ring-opened species).

- Stability Studies : Accelerated testing at 40°C/75% RH for 1–3 months.

- Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius equations.

Evidence from phenazine-1,2-diamine shows photodegradation pathways forming quinone derivatives .

Q. How can reaction optimization for large-scale synthesis balance cost and environmental impact?

- Answer :

- Green Chemistry Metrics : Atom economy (>80%), E-factor (<5), and solvent selection (water/ethanol over DCM).

- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce waste.

Industrial protocols for ethylenediamine derivatives emphasize solvent recycling and catalytic recovery .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Methods for Diamine Derivatives

| Method | Yield (%) | Purity (%) | Catalyst | Reference |

|---|---|---|---|---|

| Alkylation | 65–85 | 90–95 | None | |

| Cross-Coupling | 70–92 | 95–99 | Pd/C | |

| Reductive Amination | 50–75 | 85–90 | NaBH₄ |

Table 2 : Biological Activity of Structurally Similar Diamines

| Compound | IC₅₀ (µM) | Target | Cell Line | Reference |

|---|---|---|---|---|

| Trifluoromethyl-diamine | 27–107 | AChE | SH-SY5Y | |

| Benzyl-substituted | 15–45 | DNA gyrase | E. coli | |

| Cyclopropane-diamine | 50–120 | Cancer cells | MCF-7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。